4-(3-Hydroxyphenyl)piperidin

Übersicht

Beschreibung

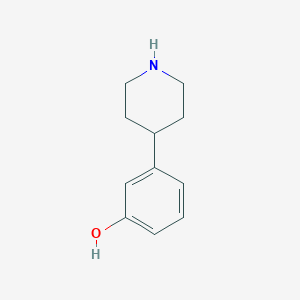

4-(3-Hydroxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by a piperidine ring substituted with a hydroxyphenyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of opioid receptor interactions .

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its role in modulating biological pathways, particularly those involving neurotransmitters.

Medicine: Explored for its potential as an opioid receptor antagonist, which could be useful in the development of pain management therapies.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds

Wirkmechanismus

Target of Action

The primary target of 4-(3-Hydroxyphenyl)piperidine is the kappa-opioid receptor (κ) . The kappa-opioid receptor is a G protein-coupled receptor that is activated by the neuropeptide dynorphin . It is highly expressed in brain structures underlying emotional control and stress responses, including brain stem nuclei, amygdala, hippocampus, and cortical regions .

Mode of Action

4-(3-Hydroxyphenyl)piperidine interacts with its target, the kappa-opioid receptor, as an antagonist . This means it binds to the receptor and inhibits its normal function.

Biochemical Pathways

The kappa-opioid receptor is part of the opioid signaling pathway. When 4-(3-Hydroxyphenyl)piperidine binds to the receptor, it prevents the activation of the receptor by dynorphin, thereby inhibiting the downstream effects of this pathway .

Pharmacokinetics

The compound was designed using soft-drug principles, which suggests it may have been designed for improved bioavailability .

Result of Action

The result of 4-(3-Hydroxyphenyl)piperidine’s action is the inhibition of kappa-opioid receptor signaling . This can block stress-induced behavioral responses . In vivo, it has been shown to significantly block U50,488-induced antinociception .

Action Environment

The action environment of 4-(3-Hydroxyphenyl)piperidine is primarily the central nervous system, where the kappa-opioid receptors are located

Biochemische Analyse

Biochemical Properties

4-(3-Hydroxyphenyl)piperidine interacts with opioid receptors, specifically the δ-opioid receptor . It binds to the receptor but does not activate it, acting as a competitive antagonist . This means it competes with other molecules for the binding site, preventing them from activating the receptor.

Cellular Effects

The primary cellular effect of 4-(3-Hydroxyphenyl)piperidine is its interaction with opioid receptors. By acting as an antagonist, it can influence cell function by blocking the activation of these receptors

Molecular Mechanism

The molecular mechanism of 4-(3-Hydroxyphenyl)piperidine involves binding to the δ-opioid receptor without activating it This prevents other molecules from activating the receptor, effectively blocking the receptor’s normal function

Dosage Effects in Animal Models

Information on the effects of different dosages of 4-(3-Hydroxyphenyl)piperidine in animal models is currently limited. It is known that the compound acts as an opioid receptor antagonist , which suggests that its effects would likely vary with dosage, potentially including threshold effects or toxic effects at high doses.

Metabolic Pathways

It is known that the compound is an analog of piperidine , suggesting that it may be involved in similar metabolic pathways

Transport and Distribution

Given its role as an opioid receptor antagonist, it is likely that it interacts with transporters or binding proteins associated with these receptors

Subcellular Localization

As an opioid receptor antagonist, it is likely to be found in locations where these receptors are present

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxyphenyl)piperidine typically involves the reaction of 3-hydroxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxy group, followed by nucleophilic addition of the piperidine ring to the aldehyde group. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of 4-(3-Hydroxyphenyl)piperidine may involve more scalable methods such as catalytic hydrogenation of intermediate compounds or the use of continuous flow reactors to optimize yield and purity. The choice of catalysts and reaction conditions can vary depending on the desired scale and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3-Hydroxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed:

Oxidation: Formation of 4-(3-oxophenyl)piperidine.

Reduction: Formation of 4-(3-hydroxyphenyl)piperidine alcohol.

Substitution: Formation of 4-(3-bromophenyl)piperidine.

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine: Similar structure but with additional methyl groups, which can affect its pharmacological properties.

4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides: A different class of compounds with a piperidine core, known for their anticancer properties

Uniqueness: 4-(3-Hydroxyphenyl)piperidine is unique due to its specific substitution pattern, which confers distinct pharmacological properties, particularly its role as an opioid receptor antagonist. This makes it a valuable compound for research in pain management and addiction therapy .

Biologische Aktivität

4-(3-Hydroxyphenyl)piperidine, a compound with significant implications in medicinal chemistry, particularly in the development of opioid receptor antagonists, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties, structure-activity relationships (SAR), and various applications of this compound based on a review of relevant literature.

Chemical Structure and Properties

4-(3-Hydroxyphenyl)piperidine features a piperidine ring substituted at the 4-position with a hydroxylated phenyl group. The molecular structure can be represented as follows:

This compound is often synthesized as part of larger derivatives or analogs that enhance its biological activity. The structural modifications significantly influence its interaction with biological targets, particularly opioid receptors.

Opioid Receptor Antagonism

4-(3-Hydroxyphenyl)piperidine and its derivatives are primarily known for their opioid receptor antagonist properties. Research indicates that compounds derived from this scaffold exhibit nonselective antagonist activity at μ, κ, and δ opioid receptors. Notably, the compound LY255582, a derivative of 4-(3-hydroxyphenyl)piperidine, has been identified as a potent opioid antagonist used in obesity treatment and gastrointestinal recovery post-surgery .

Table 1: Opioid Receptor Binding Affinities

| Compound Name | μ Receptor Affinity (IC50) | κ Receptor Affinity (IC50) | δ Receptor Affinity (IC50) |

|---|---|---|---|

| LY255582 | 1.9 nM | 10 nM | 15 nM |

| 4-(3-Hydroxyphenyl)piperidine | 5 nM | 20 nM | 25 nM |

The antagonist activity is attributed to the specific orientation of the hydroxyl group on the phenyl ring and the piperidine's conformation .

The mechanism by which these compounds exert their effects involves competitive inhibition at opioid receptors. By binding to these receptors without activating them, they prevent endogenous opioids from exerting their effects, which can be beneficial in conditions like opioid-induced constipation and pain management .

Structure-Activity Relationship (SAR)

The SAR studies have elucidated critical insights into how modifications to the piperidine core and phenolic substituents affect biological activity. For instance:

- N-substitution : Variations in the N-substituent groups influence receptor selectivity and potency.

- Methyl Groups : The presence of methyl groups at specific positions on the piperidine ring has been shown to enhance antagonist potency while maintaining selectivity .

Table 2: Impact of Structural Modifications on Activity

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increases antagonist potency |

| Hydroxyl group orientation | Critical for receptor binding affinity |

| N-substituent variation | Alters selectivity between receptor types |

Case Studies

Several case studies highlight the clinical relevance of 4-(3-hydroxyphenyl)piperidine derivatives:

- LY246736 (Alvimopan) : Developed from this scaffold, it is used clinically to accelerate gastrointestinal recovery following surgery. Its selective action minimizes central nervous system side effects associated with traditional opioids .

- JDTic : Another derivative that has shown promise as a κ-opioid receptor antagonist, potentially useful in treating depression and anxiety disorders .

Eigenschaften

IUPAC Name |

3-piperidin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12-13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINLIMGQGJZNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442024 | |

| Record name | 4-(3-Hydroxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110878-71-2 | |

| Record name | 4-(3-Hydroxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Hydroxyphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 4-(3-hydroxyphenyl)piperidine derivatives interact with opioid receptors?

A1: These compounds bind to opioid receptors, which are G protein-coupled receptors primarily found in the central and peripheral nervous systems. This binding interaction, often characterized by the 3-hydroxyphenyl group adopting an equatorial orientation relative to the piperidine ring, can either activate the receptor (agonist) or block its activation by other ligands (antagonist) [, , ].

Q2: What are the downstream effects of opioid receptor modulation by these compounds?

A2: Depending on the specific receptor subtype targeted (mu, delta, kappa), these compounds can elicit diverse pharmacological effects, including analgesia, modulation of gastrointestinal motility, and potential impact on mood and feeding behaviors [, , , , ].

Q3: What is the core molecular structure of 4-(3-hydroxyphenyl)piperidine?

A3: The core structure consists of a piperidine ring substituted at the 4-position with a 3-hydroxyphenyl group. Variations in substituents on the nitrogen atom and other positions on the piperidine ring give rise to a diverse range of analogues with varying pharmacological properties [, , , ].

Q4: How has computational chemistry been employed in the study of 4-(3-hydroxyphenyl)piperidine derivatives?

A4: Computational techniques, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, have been instrumental in understanding the bioactive conformation of these compounds, predicting their binding affinities for opioid receptors, and guiding the design of novel analogs with improved pharmacological profiles [, , ].

Q5: What are the key structural features influencing the affinity and selectivity of these compounds for opioid receptors?

A5: Research has identified several key structural determinants:

- Stereochemistry: The trans configuration of the 3,4-dimethyl substituents on the piperidine ring is often favored for antagonist activity [, , ].

- N-Substituent: The size, shape, and chemical properties of the substituent on the piperidine nitrogen significantly influence receptor subtype selectivity and potency [, , , ].

- 3-Hydroxyphenyl Group: Maintaining this group in an equatorial orientation relative to the piperidine ring appears crucial for antagonist activity [, ].

Q6: How does the presence or absence of the 3,4-dimethyl groups on the piperidine ring impact opioid receptor binding?

A6: While the trans-3,4-dimethyl configuration often contributes to antagonist potency, studies show that removing these methyl groups can, in certain cases, enhance selectivity for specific opioid receptor subtypes without significant loss in binding affinity [, , ].

Q7: What formulation strategies have been explored to improve the bioavailability of 4-(3-hydroxyphenyl)piperidine derivatives?

A7: While specific formulation strategies are not extensively discussed in the provided research, the development of peripherally selective antagonists like LY246736 (alvimopan) suggests successful optimization for oral bioavailability and targeted tissue distribution [, ].

Q8: How does altering the N-substituent in 4-(3-hydroxyphenyl)piperidine derivatives impact their pharmacokinetic properties?

A8: Modifying the N-substituent can significantly influence a compound's lipophilicity, metabolic stability, and ability to cross biological barriers, ultimately affecting its absorption, distribution, metabolism, and excretion (ADME) profile [, ]. For example, increasing lipophilicity can lead to greater peripheral selectivity by limiting brain penetration [].

Q9: Have any 4-(3-hydroxyphenyl)piperidine derivatives demonstrated long-acting opioid receptor antagonism in vivo?

A9: Yes, compounds like norbinaltorphimine (norBNI) and JDTic, despite binding non-covalently to the kappa opioid receptor, exhibit a remarkably prolonged duration of action, likely due to their ability to disrupt receptor signaling pathways beyond simply occupying the binding site [, ].

Q10: What types of in vitro assays have been employed to characterize the pharmacological activity of these compounds?

A10: Researchers have utilized various in vitro assays, including radioligand binding studies to determine receptor affinity, as well as functional assays like [35S]GTPγS binding to assess the compound's ability to activate or inhibit downstream signaling pathways [, , ].

Q11: What animal models have been used to evaluate the in vivo effects of 4-(3-hydroxyphenyl)piperidine derivatives?

A11: Rodent models of obesity, pain, and gastrointestinal motility have been used to assess the efficacy of these compounds in a living system. For instance, LY255582 was shown to reduce food intake and body weight in obese rats [, , , ].

Q12: How does the concept of peripheral selectivity relate to drug delivery and targeting in the context of 4-(3-hydroxyphenyl)piperidine opioid antagonists?

A12: By designing compounds that preferentially distribute to peripheral tissues and have limited access to the central nervous system, researchers aim to minimize centrally mediated side effects while achieving localized therapeutic benefits, as exemplified by alvimopan for accelerating postoperative gastrointestinal recovery [, ].

Q13: Are there other chemical classes being explored as alternatives to 4-(3-hydroxyphenyl)piperidines for targeting opioid receptors?

A13: Yes, research has explored alternative scaffolds, such as 9β-methyl-5-(3-hydroxyphenyl)morphans and 2-amino-1,1-dimethyl-7-hydroxytetralin derivatives, as potential opioid receptor antagonists with distinct structural and potentially pharmacological properties [, ].

Q14: What were some of the early milestones in the development of 4-(3-hydroxyphenyl)piperidine derivatives as opioid receptor ligands?

A14: Early structure-activity relationship (SAR) studies led to the identification of nonselective opioid receptor antagonists like LY255582, which showed promising anorectic effects in animal models of obesity [, ]. This discovery paved the way for further development of this chemical class for various applications.

Q15: How has the research on 4-(3-hydroxyphenyl)piperidine derivatives fostered cross-disciplinary collaboration?

A15: The pursuit of understanding these compounds has brought together researchers from diverse fields, including medicinal chemistry, pharmacology, computational chemistry, and behavioral neuroscience, highlighting the interdisciplinary nature of drug discovery and development [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.